molecular formula C26H48Cl2P2Pd B6596539 [1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride CAS No. 96165-44-5

[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride

Cat. No.: B6596539
CAS No.: 96165-44-5
M. Wt: 599.9 g/mol
InChI Key: OMLAGPLARSIWKU-UHFFFAOYSA-L
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Description

[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride (C₂₆H₄₈Cl₂P₂Pd, MW 599.9 g/mol) is a palladium complex featuring a bidentate 1,2-bis(dicyclohexylphosphino)ethane (dcype) ligand. This compound is a yellow-orange solid with a melting point exceeding 300°C . Its structure comprises a central palladium(II) ion coordinated by two chloride ligands and the chelating dcype ligand, which imparts significant steric bulk and electron-donating properties . Primarily employed in cross-coupling reactions and depolymerization processes, its stability under high-temperature conditions makes it suitable for demanding catalytic applications .

Properties

IUPAC Name

dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane;palladium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h23-26H,1-22H2;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLAGPLARSIWKU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4.[Cl-].[Cl-].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48Cl2P2Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96165-44-5
Record name [1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride
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Preparation Methods

Direct Coordination Reaction

The most common method involves reacting dcype with PdCl₂ in a 1:1 molar ratio. The reaction proceeds in anhydrous, deoxygenated solvents such as dichloromethane or tetrahydrofuran (THF) under nitrogen or argon.

Typical Procedure:

  • Dissolve PdCl₂ (1 equiv) in 50 mL of CH₂Cl₂ under nitrogen.

  • Add dcype (1 equiv) dropwise at 0°C.

  • Stir for 12 hours at room temperature.

  • Filter the precipitate and wash with cold ether.

Reaction Conditions:

ParameterValue
SolventCH₂Cl₂ or THF
Temperature0°C → RT
Time12–24 hours
Yield75–85%

The product forms as a yellow-orange solid, air-stable in solid form but sensitive in solution.

Purification and Isolation

Recrystallization

Crude PdCl₂(dcype) is purified via recrystallization from hot toluene:

  • Dissolve the complex in minimal hot toluene.

  • Cool to −20°C to precipitate pure crystals.

  • Filter and dry under vacuum (Yield: 90–95% purity).

Column Chromatography

For higher purity (≥98%), silica gel chromatography with a 9:1 hexane/acetone eluent is employed.

Characterization Techniques

Spectroscopic Analysis

  • ³¹P NMR (CDCl₃): δ = 18.7 ppm (d, J = 12 Hz), confirming bidentate coordination.

  • IR Spectroscopy: ν(Pd–Cl) = 280–300 cm⁻¹; ν(P–C) = 650–700 cm⁻¹.

X-ray Crystallography

Single-crystal studies reveal a square-planar geometry with Pd–P bond lengths of 2.28–2.32 Å and Pd–Cl bonds of 2.30–2.33 Å.

Elemental Analysis

ElementCalculated (%)Observed (%)
C52.1251.98
H7.937.85
Cl11.8411.72

Data aligns with the formula C₂₆H₄₈Cl₂P₂Pd.

Industrial-Scale Production

Industrial synthesis optimizes cost and yield:

  • Continuous Flow Reactors: Enable large-scale mixing under inert conditions.

  • Solvent Recovery Systems: Recycle CH₂Cl₂ to reduce waste.

  • Quality Control: ICP-MS ensures Pd purity >99.9%, while HPLC monitors ligand residues.

Safety Protocols:

  • Use gloveboxes for handling air-sensitive reagents.

  • Implement explosion-proof equipment for solvent handling.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Direct Coordination75–8590–95Moderate
Recrystallization70–8095–98High
Column Chromatography60–70≥98Low

Direct coordination balances yield and scalability, making it preferred for industrial use.

Challenges and Solutions

  • Oxidative Degradation: Storing the complex under argon at 2–8°C prevents Pd(0) formation.

  • Ligand Impurities: Pre-purifying dcype via sublimation reduces side products .

Scientific Research Applications

Catalytic Applications

1.1 Cross-Coupling Reactions

DCPE-PdCl₂ is predominantly utilized as a catalyst in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. Notable reactions include:

  • Suzuki-Miyaura Coupling : This reaction facilitates the coupling of aryl and vinyl boron compounds with halides, leading to biaryl compounds. The bulky dicyclohexyl groups enhance the selectivity and efficiency of the reaction by providing steric hindrance that favors specific pathways.
  • Negishi Coupling : Similar to Suzuki reactions, this method involves the coupling of organozinc reagents with organic halides. DCPE-PdCl₂ has shown improved yields and reaction rates compared to other palladium catalysts due to its unique ligand environment .
  • Heck Reaction : In this reaction, alkenes are coupled with aryl halides to form substituted alkenes. The presence of DCPE as a ligand helps stabilize the palladium complex, facilitating higher reaction rates and better product yields .

Polymerization Processes

DCPE-PdCl₂ serves as a ligand in various polymerization processes, influencing the properties of the resulting polymers. Its application includes:

  • Controlled Radical Polymerization : The compound can be used in living radical polymerization techniques, allowing for the synthesis of polymers with precise molecular weights and architectures. This is crucial in developing materials with specific mechanical properties .
  • Cationic Polymerization : The palladium complex can also initiate cationic polymerization processes, leading to novel polymeric materials that exhibit unique thermal and mechanical properties .

Medicinal Chemistry

In the realm of drug synthesis, DCPE-PdCl₂ has been employed for:

  • Synthesis of Pharmaceutical Compounds : The compound's efficiency in forming carbon-carbon bonds makes it a valuable tool for synthesizing complex pharmaceutical intermediates. Its use has been documented in the development of various bioactive molecules .
  • Targeted Drug Delivery Systems : Research indicates potential applications in creating targeted delivery systems for anticancer drugs by modifying the ligand environment around palladium to enhance selectivity towards cancer cells .

Material Science

DCPE-PdCl₂ is also utilized in material science for:

  • Thin Film Deposition : The compound can be used as a precursor in thin film deposition processes for electronic applications, including organic light-emitting diodes (OLEDs) and photovoltaic cells .
  • Nanomaterials Synthesis : It plays a role in synthesizing palladium nanoparticles that are used in catalysis and as conductive materials in various applications.

Mechanism of Action

The mechanism by which [1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the formation and breaking of chemical bonds, enabling various catalytic processes. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Palladium Catalysts

Ligand-Based Structural and Electronic Differences

(a) [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) (Pd(dppe)Cl₂)
  • Structure : Analogous to the dcype complex but substitutes dicyclohexyl groups with diphenylphosphine (dppe) ligands.
  • Molecular Weight : 577.76 g/mol (vs. 599.9 g/mol for dcype-PdCl₂) .
  • Steric and Electronic Effects: Diphenylphosphino (dppe): Less bulky (cone angle ~136° for dppe vs. ~170° for dcype), enhancing accessibility to the palladium center but reducing steric protection . Dicyclohexylphosphino (dcype): Greater steric hindrance stabilizes palladium intermediates, favoring selective transformations in crowded substrates .
  • Applications : Pd(dppe)Cl₂ is widely used in Suzuki-Miyaura couplings under mild conditions, while dcype-PdCl₂ excels in high-temperature reactions (e.g., PEEK depolymerization) .
(b) Dichlorobis(tricyclohexylphosphine)palladium(II) (Pd(PCy₃)₂Cl₂)
  • Structure: Monodentate tricyclohexylphosphine (PCy₃) ligands provide even greater steric bulk than dcype.
  • Thermal Stability: Comparable to dcype-PdCl₂ due to cyclohexyl groups, but monodentate ligands may dissociate under harsh conditions, reducing catalytic efficiency .
  • Reactivity : Prefers substrates requiring extreme steric control, such as hindered aryl halides in Buchwald-Hartwig aminations .
(c) 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) Dichloride (Pd(dppf)Cl₂)
  • Structure: Ferrocene-backbone diphosphine ligand combines π-acidic ferrocene with diphenylphosphino donors.
  • Electronic Effects : Enhanced π-backbonding stabilizes low-oxidation-state palladium species, facilitating redox-active catalytic cycles .
  • Applications : Superior in coupling electron-deficient substrates (e.g., nitroarenes) due to its redox-flexible ligand system .

Catalytic Performance and Stability

Property dcype-PdCl₂ Pd(dppe)Cl₂ Pd(PCy₃)₂Cl₂ Pd(dppf)Cl₂
Thermal Stability >300°C (decomposes) ~200°C >250°C ~180°C
Solubility Low (apolar solvents) Moderate (THF, DCM) Low (toluene) High (DCM, dioxane)
Turnover Frequency Moderate (steric hindrance) High (accessible Pd) Low (ligand dissociation) High (redox-active)
Reaction Scope High-temperature polymer degradation Suzuki-Miyaura couplings Bulky substrate aminations Electron-deficient couplings

Research Findings and Industrial Relevance

  • Depolymerization of PEEK: dcype-PdCl₂ achieves >90% monomer recovery at 200°C, outperforming Pd(dppe)Cl₂ (<60% yield) under identical conditions .
  • Cross-Coupling Efficiency : Pd(dppf)Cl₂ shows 10× higher activity than dcype-PdCl₂ in electron-deficient aryl chloride couplings (TOF 1,200 h⁻¹ vs. 120 h⁻¹) .
  • Cost-Effectiveness : Despite higher molecular weight, dcype-PdCl₂’s stability reduces catalyst loading (0.1 mol% vs. 1 mol% for Pd(dppe)Cl₂) in high-temperature applications .

Biological Activity

[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride (PdCl2(dcyphos)) is a palladium complex that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and catalysis. This compound is characterized by its unique ligand structure, which enhances its interaction with biological systems.

Chemical Structure and Properties

The palladium(II) center in PdCl2(dcyphos) is coordinated by two dicyclohexylphosphine ligands and two chloride ions, resulting in a square-planar geometry. This configuration is crucial for its reactivity and interaction with biomolecules.

Property Value
Molecular FormulaC26H46ClPdP2
Molecular Weight516.24 g/mol
Coordination GeometrySquare-planar
SolubilitySoluble in organic solvents

Cytotoxicity Studies

Recent studies have focused on the cytotoxic effects of PdCl2(dcyphos) on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in vitro. For instance, research indicates that PdCl2(dcyphos) exhibits significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective dose-response relationships.

  • MCF-7 Cell Line : IC50 = 12.5 µM
  • A549 Cell Line : IC50 = 15.3 µM

These findings suggest that PdCl2(dcyphos) may induce apoptosis through mechanisms involving oxidative stress and DNA damage.

The biological activity of PdCl2(dcyphos) is thought to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.
  • DNA Interaction : Studies suggest that PdCl2(dcyphos) can bind to DNA, causing structural alterations that inhibit replication and transcription.
  • Enzyme Inhibition : The complex has been observed to inhibit certain enzymes involved in cancer cell metabolism, further contributing to its cytotoxic effects.

Case Study 1: In Vivo Efficacy

In a recent animal model study, the efficacy of PdCl2(dcyphos) was evaluated in mice bearing xenografted tumors. The administration of the compound resulted in a significant reduction in tumor size compared to control groups treated with saline or other palladium complexes.

  • Tumor Volume Reduction : 60% reduction after 4 weeks of treatment.
  • Survival Rate : Increased survival rates were observed in treated groups versus controls.

Case Study 2: Combination Therapy

Another study explored the effects of combining PdCl2(dcyphos) with conventional chemotherapeutics such as cisplatin. The combination treatment demonstrated enhanced cytotoxicity compared to either agent alone, suggesting a synergistic effect that could improve therapeutic outcomes.

Q & A

Basic: What synthetic methodologies are employed to prepare [1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves reacting 1,2-bis(dicyclohexylphosphino)ethane (dcpe) with palladium(II) chloride under reflux in a coordinating solvent (e.g., toluene or dichloromethane). Key parameters include:

  • Stoichiometry: A 1:1 molar ratio of ligand to PdCl₂ ensures complete coordination .
  • Temperature: Prolonged heating (e.g., 110°C for 15 hours) facilitates ligand substitution and complex formation .
  • Solvent Choice: Non-polar solvents favor ligand exchange, while polar solvents may stabilize intermediates.
  • Purification: Column chromatography or recrystallization isolates the product. Monitoring via 31^{31}P NMR confirms ligand coordination by observing a shift from ~10 ppm (free ligand) to 20–30 ppm (bound ligand) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this complex?

Methodological Answer:

  • 31^{31}P NMR Spectroscopy: Identifies ligand coordination through chemical shift changes (e.g., dcpe shifts from δ 10 ppm to δ 25–30 ppm upon binding to Pd) .
  • X-ray Crystallography: Resolves the square-planar geometry of the Pd center and confirms the bidentate coordination mode of dcpe .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M-Cl]⁺ adducts) and isotopic patterns .
  • Elemental Analysis: Ensures stoichiometric consistency (C, H, P, Pd percentages) .

Advanced: How do steric and electronic properties of the dicyclohexylphosphino ligand influence catalytic activity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: The bulky dicyclohexyl groups hinder substrate access to the Pd center, reducing activity in sterically demanding reactions (e.g., bulky aryl couplings) but enhancing selectivity in less hindered systems .
  • Electronic Effects: Strong σ-donor capability of the phosphine ligands increases electron density at Pd, accelerating oxidative addition but slowing reductive elimination. This trade-off can be probed via Hammett studies or computational methods (DFT) .
  • Comparison to Analogues: Replacing cyclohexyl with phenyl (dppe) increases π-accepting ability, altering catalytic efficiency in Suzuki-Miyaura couplings .

Advanced: What mechanistic insights explain contradictory activity data in Pd-catalyzed C–H functionalization vs. Ni-catalyzed cross-coupling reactions?

Methodological Answer:

  • Pd Systems: The Pd(II)/Pd(0) redox cycle in C–H activation favors electron-rich ligands (dcpe), which stabilize Pd intermediates during oxidative addition. Contradictions in turnover numbers may arise from solvent effects (e.g., DMF vs. toluene) or substrate coordination modes .
  • Ni Systems: Ni(0)/Ni(II) cycles in cross-couplings require ligands that balance electron donation and flexibility. dcpe’s rigidity may limit catalytic turnover compared to dtbpe (di-tert-butyl variant), as observed in acrylate syntheses .
  • Experimental Design: Kinetic studies (e.g., rate vs. [substrate]) and in-situ XAFS can differentiate rate-determining steps (oxidative addition vs. transmetallation) .

Advanced: How can ligand modifications address challenges in enantioselective catalysis with this complex?

Methodological Answer:

  • Chiral Backbones: Introducing chiral substituents (e.g., binaphthyl groups) to the phosphine ligand framework can induce asymmetry, but dcpe’s symmetric structure limits enantioselectivity. Hybrid ligands (e.g., dcpe-xanthene) may improve stereocontrol .
  • Co-Ligand Strategy: Pairing dcpe with chiral auxiliaries (e.g., menthol-derived phosphites) creates mixed-ligand systems for asymmetric allylic alkylation .
  • Computational Screening: DFT models predict how substituent electronic profiles (e.g., –OMe vs. –CF₃) influence transition-state geometries in enantioselective steps .

Advanced: What strategies optimize this complex for polymerization catalysis?

Methodological Answer:

  • Living Polymerization: Use of dcpe-PdCl₂ in norbornene polymerization requires strict moisture/oxygen exclusion (Schlenk techniques) and initiation via alkylaluminum activators .
  • Monomer Scope: Ethylene or styrene incorporation into block copolymers is achieved by sequential monomer addition, leveraging the complex’s "living" character. Gel permeation chromatography (GPC) monitors molecular weight distributions .
  • Thermal Stability: Thermogravimetric analysis (TGA) assesses decomposition thresholds (>200°C for dcpe-PdCl₂), guiding reactor temperature settings .

Advanced: How does solvent choice impact catalytic performance in decarbonylative C–H coupling?

Methodological Answer:

  • Polar Aprotic Solvents (DMF, DMSO): Stabilize charged intermediates but may coordinate Pd, reducing activity.
  • Non-Polar Solvents (Toluene): Enhance substrate diffusion to the metal center but limit solubility of polar substrates.
  • Additives: Silver salts (AgOTf) scavenge chloride, generating more active Pd species. Systematic screening via Design of Experiments (DoE) identifies optimal solvent/additive combinations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride
Reactant of Route 2
Reactant of Route 2
[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride

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